Boc-L-valine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protection of the Amino Terminus:

- The Boc group (tert-Butoxycarbonyl) in Boc-L-valine acts as a protecting group for the amino terminus (N-terminus) of the amino acid. This prevents unwanted reactions during peptide chain elongation.

Solid-Phase Peptide Synthesis (SPPS):

- Boc-L-valine is a popular choice for solid-phase peptide synthesis, a widely used technique for creating peptides in a controlled manner. The Boc group ensures the selective formation of peptide bonds between desired amino acids.

- Boc-L-valine allows for the incorporation of the essential amino acid L-valine into peptide sequences. Valine plays a crucial role in protein structure and function.

Synthesis of Isotope-Labeled Peptides:

- Isotope-labeled Boc-L-valine can be used to create peptides with specific isotopes incorporated into their structure. These isotopically labeled peptides are valuable tools for studying protein-protein interactions and protein function using techniques like mass spectrometry.

Research on Peptide-Based Therapeutics:

- Boc-L-valine finds application in the development of novel peptide-based drugs. The ability to precisely control the sequence of amino acids in peptides using Boc-L-valine allows for the creation of molecules with targeted therapeutic properties.

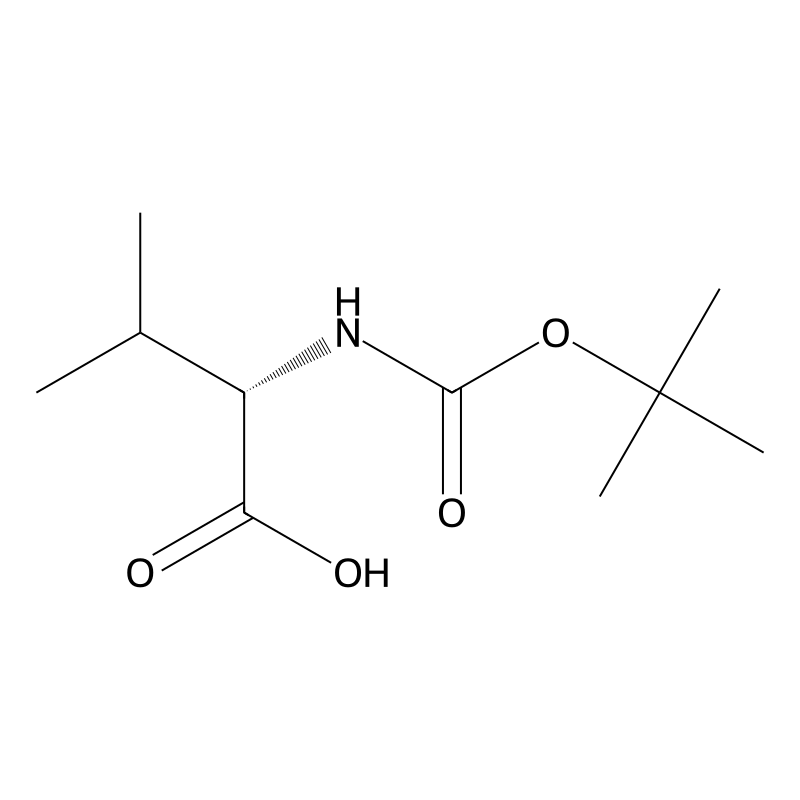

N-tert-butoxycarbonyl-L-valine, commonly known as Boc-L-valine, is a derivative of the amino acid L-valine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of L-valine. This compound appears as a white crystalline powder and has the molecular formula C₁₀H₁₉NO₄, with a molecular weight of 201.26 g/mol . Boc-L-valine is primarily utilized in organic synthesis, particularly in the field of peptide chemistry, where it acts as a protecting group for amino acids during peptide bond formation.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group. This is crucial for subsequent reactions involving the amino functionality .

- Peptide Synthesis: Boc-L-valine is widely employed in solid-phase peptide synthesis, where it serves as a protected amino acid that can be sequentially added to growing peptide chains .

- Catalytic Reactions: It has been used in asymmetric catalysis, such as in the development of rhodium(I) catalysts for arylation reactions, enhancing selectivity and yield in chemical transformations .

Several methods exist for synthesizing Boc-L-valine:

- Direct Protection: L-valine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to introduce the Boc protecting group. This method is straightforward and yields high purity products .

- Solid-Phase Synthesis: In peptide synthesis contexts, Boc-L-valine can be incorporated into growing peptide chains using solid-phase techniques, allowing for efficient purification and yield optimization.

- Alternative Protecting Strategies: Other methods may involve using different protecting groups that can later be converted to the Boc group or removed under specific conditions tailored to the desired synthetic pathway .

Boc-L-valine finds applications primarily in:

- Peptide Synthesis: As a building block in solid-phase synthesis protocols.

- Medicinal Chemistry: In the design and synthesis of peptide-based drugs and biologically active compounds.

- Research: Used in studies focused on protein engineering and modification due to its role as a versatile amino acid derivative.

Research on Boc-L-valine often focuses on its interactions within catalytic systems or biological contexts. For example, studies have demonstrated its utility in enhancing selectivity in asymmetric catalysis through its incorporation into ligand frameworks . Additionally, its structural properties allow it to influence binding interactions when incorporated into peptides designed to interact with specific biological targets.

Boc-L-valine is part of a broader class of Boc-protected amino acids. Here are several similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-tert-butoxycarbonyl-L-alanine | Similar protective group; different side chain | More hydrophilic due to smaller side chain |

| N-tert-butoxycarbonyl-L-leucine | Larger side chain with additional methyl groups | Higher hydrophobicity, affecting peptide behavior |

| N-tert-butoxycarbonyl-L-isoleucine | Branched side chain similar to valine | Unique stereochemistry influencing interactions |

| N-tert-butoxycarbonyl-D-valine | Enantiomer of Boc-L-valine | Different biological activity due to chirality |

Boc-L-valine stands out due to its specific branched-chain structure and its effectiveness as a building block in peptide synthesis compared to other similar compounds.

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized carbamate protection strategies for α-amino groups in amino acid chemistry [3] [5]. The protection of L-valine with the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate under controlled conditions, forming N-(tert-butoxycarbonyl)-L-valine with the molecular formula C₁₀H₁₉NO₄ and molecular weight of 217.26 g/mol [4] [6].

The fundamental mechanism of Boc protection proceeds through nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate [3]. The reaction involves formation of a tetrahedral intermediate followed by elimination of tert-butyl carbonate, which subsequently decarboxylates to release carbon dioxide and tert-butoxide [3]. This tert-butoxide then acts as a base to neutralize the protonated carbamate product [3].

Standard carbamate protection methodology employs Schotten-Baumann conditions utilizing a biphasic system with organic solvent and aqueous basic conditions [14]. The reaction typically requires di-tert-butyl dicarbonate in the presence of a base such as triethylamine in tetrahydrofuran at room temperature for 2-6 hours [14]. Under these conditions, yields of 85-92% are commonly achieved with purities ranging from 95-98% as determined by high-performance liquid chromatography [14].

The Boc protecting group exhibits exceptional stability toward nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it particularly suitable for multi-step synthetic sequences [27]. The bulkiness of the tert-butyl group provides steric protection that prevents racemization of the α-proton during subsequent synthetic manipulations [14]. This characteristic is crucial for maintaining the stereochemical integrity of L-valine during peptide synthesis applications [5].

Industrial-Scale Production Techniques

Industrial production of Boc-L-valine employs several scalable methodologies designed to maximize efficiency and product quality while minimizing environmental impact [7] [8]. The most established approach utilizes large-scale batch fermentation techniques where genetically engineered microorganisms such as Corynebacterium glutamicum and Escherichia coli are employed to produce L-valine as a precursor [7] [9].

The fermentation process operates under controlled aerobic conditions with specific nutrient compositions, pH regulation, and temperature control [9]. Typical industrial fermentation systems utilize bioreactors equipped with cooling coils, baffles, and sparger rings to maintain optimal growth conditions [9]. Following fermentation, L-valine is extracted and purified through crystallization and chromatographic techniques before undergoing Boc protection [2] [7].

For direct Boc protection at industrial scale, continuous flow processing has emerged as a preferred methodology [25]. This approach allows for precise temperature and residence time control while maintaining consistent product quality [25]. Industrial-scale reactors typically operate at temperatures between 0-25°C with reaction times of 2-6 hours depending on the specific catalyst system employed [28].

The crystallization method described in patent CN112661672A represents a significant advancement in industrial purification techniques [1] [16]. This methodology involves addition of 0.5-2% seed crystals to the oily Boc-L-valine product, followed by standing at normal temperature for 10-50 hours until complete solidification [1]. Subsequent pulping with weak polar solvents such as cyclohexane or n-hexane, followed by filtration and reduced pressure drying at 60°C for 10-30 hours, yields products with purities of 99.1-99.5% [1].

Industrial production facilities have demonstrated scalability up to kilogram quantities using established base-mediated protection strategies[synthetic_df]. Fed-batch processing techniques are particularly advantageous for high-quality amino acid production, as they allow gradual nutrient addition while maintaining optimal growth conditions and maximizing amino acid yields [9].

Novel Catalytic Approaches in Boc Protection

Recent developments in catalytic methodologies for Boc protection have focused on reducing reaction times, improving yields, and enhancing environmental sustainability [10] [12] [15]. Lewis acid catalysis represents a particularly promising approach, with zirconium tetrachloride emerging as an highly effective catalyst system [10].

The zirconium tetrachloride-catalyzed method utilizes 10 mol% catalyst in acetonitrile at room temperature, achieving remarkably short reaction times of 3-25 minutes while maintaining yields of 81-95% [10]. This represents a substantial improvement over conventional base-mediated methods that require 2-6 hours for completion [10]. The Lewis acid mechanism involves activation of the carbonyl carbon in di-tert-butyl dicarbonate, facilitating nucleophilic attack by the amino group [10].

Heterogeneous catalysis using sulfonated reduced graphene oxide has demonstrated exceptional potential for green chemistry applications [12]. This metal-free catalyst operates under solvent-free conditions at room temperature, achieving yields of 88-96% within 0.5-2 hours [12]. The catalyst exhibits excellent recyclability, maintaining catalytic activity for up to seven cycles without significant degradation [12].

Nanocatalyst systems based on iron oxide-silica composites have shown superior performance with yields reaching 92-98% [15]. The Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ nanocatalyst operates under solvent-free conditions at room temperature with reaction times as short as 15 minutes [15]. This system demonstrates exceptional reusability over 15 cycles without loss of catalytic activity [15].

Beta-cyclodextrin-mediated protection in aqueous systems represents an environmentally benign approach achieving yields of 78-89% [15]. This methodology eliminates the need for organic solvents and operates under mild conditions, though it is currently limited to smaller scales [15]. The supramolecular approach utilizing cyclodextrins has shown strong regioselectivity and good yields in carbamate protection reactions [22].

Comparative Analysis of Deprotection Mechanisms

The deprotection of Boc-L-valine can be accomplished through multiple mechanistic pathways, each offering distinct advantages and limitations depending on the specific synthetic requirements [13] [24] [28]. Understanding these mechanisms is crucial for selecting optimal deprotection conditions in synthetic applications.

Acid-catalyzed deprotection represents the most widely employed methodology, proceeding through protonation of the carbamate oxygen followed by fragmentation to generate the free amine, carbon dioxide, and a transient tert-butyl cation [28]. Trifluoroacetic acid in dichloromethane remains the traditional reagent of choice, achieving yields of 85-98% with reaction times of 30 minutes to 2 hours [28]. However, hydrochloric acid in dioxane provides a more environmentally acceptable alternative with yields of 80-95% and reaction times of 1-4 hours [28].

| Deprotection Method | Mechanism | Typical Conditions | Reaction Time | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Trifluoroacetic Acid | Acid-catalyzed fragmentation via tert-butyl cation | 20-95% TFA in dichloromethane, 0-25°C | 30 min - 2 h | 85-98 | High for Boc vs other acid-labile groups |

| Hydrochloric Acid | Acid-catalyzed fragmentation via tert-butyl cation | 4M HCl in dioxane, 0-25°C | 1-4 h | 80-95 | Moderate selectivity |

| Thermal Deprotection | Thermal fragmentation via carbamic acid | 150-230°C, solvent-free or in protic solvents | 15 min - 3 days | 70-90 | Temperature-dependent selectivity |

| Lewis Acid Catalysis | Lewis acid activation of carbonyl | Zirconium tetrachloride (10 mol%), acetonitrile, room temperature | 3-25 min | 81-95 | High selectivity |

Thermal deprotection offers a green chemistry alternative that operates without added catalysts or acids [24] [25]. This mechanism proceeds through thermal fragmentation via carbamic acid formation, generating carbon dioxide and isobutylene as the only byproducts [24]. Continuous flow processing at temperatures of 150-230°C enables selective deprotection with yields of 70-90% [25] [26]. The method demonstrates temperature-dependent selectivity, allowing preferential removal of aromatic N-Boc groups in the presence of alkyl N-Boc groups [25].

Heterogeneous catalysis using silica gel-supported sodium hydrogen sulfate or zeolite materials provides recyclable deprotection systems [33] [35]. These solid acid catalysts operate under mild conditions with excellent selectivity for aromatic amines over aliphatic amines [33] [35]. The heterogeneous approach eliminates the need for aqueous workup while maintaining yields of 75-92% [33].

Enzymatic deprotection represents the most environmentally benign approach, utilizing hydrolytic enzymes to cleave the carbamate bond [31]. This methodology generates tert-butanol and carbon dioxide as products, completely avoiding the formation of potentially genotoxic tert-butyl cation intermediates [31]. However, the inherent steric hindrance of the Boc group and its potential inhibitory effects on commonly used lipases and esterases limit the practical application of this approach [31].

Oxalyl chloride-mediated deprotection has emerged as a novel mild methodology achieving yields of 85-95% under room temperature conditions [11] [27]. The mechanism involves electrophilic addition of oxalyl chloride to the carbamate followed by fragmentation to release the free amine [27]. This method demonstrates effectiveness against structurally diverse N-Boc amines including aromatic, heterocyclic, aliphatic, and alicyclic systems [27].

Boc-L-valine serves as a fundamental building block in solid-phase peptide synthesis, providing essential alpha-amino protection during the sequential assembly of peptide chains [1] [2]. The tert-butoxycarbonyl protecting group demonstrates exceptional stability under basic conditions while remaining labile to acidic treatment, making it ideally suited for the iterative cycles of deprotection and coupling that define solid-phase peptide synthesis [3] [4].

In solid-phase peptide assembly, Boc-L-valine is incorporated through a carefully orchestrated process beginning with resin attachment. The carboxyl terminus of the protected amino acid forms a covalent bond with the solid support, typically through ester linkage with Merrifield resin or amide linkage with 4-methylbenzhydrylamine resin [2] [5]. Following resin attachment, the Boc protecting group undergoes selective removal using trifluoroacetic acid in dichloromethane, generating a free amino terminus for subsequent coupling reactions [6] [7].

The coupling efficiency of Boc-L-valine presents unique challenges within the context of solid-phase peptide synthesis. Research involving over 500 peptide syntheses demonstrates that valine ranks among the most difficult carboxyl-reacting amino acids, alongside histidine, threonine, arginine, isoleucine, and glutamine [8] [9]. These difficulties arise from the branched beta-carbon structure of valine, which introduces steric hindrance during acylation reactions. Coupling efficiencies for Boc-L-valine typically range from 80-90 percent under standard conditions, requiring extended reaction times or multiple coupling cycles to achieve complete incorporation [8].

Advanced coupling protocols have been developed to overcome the inherent challenges associated with Boc-L-valine incorporation. The implementation of highly activated coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) significantly improves coupling efficiency, particularly when combined with dimethyl sulfoxide as the coupling solvent [10]. Under optimized conditions using HATU and DMSO, coupling yields for difficult amino acids including valine can exceed 97 percent within shortened reaction times [10].

The in situ neutralization protocol represents another significant advancement in Boc-L-valine incorporation efficiency. This approach involves simultaneous neutralization and coupling, eliminating the traditional pre-neutralization step and reducing overall cycle times to 15-19 minutes [11]. The protocol employs high concentrations of Boc-amino acid-OBt esters in combination with base, enabling rapid and efficient coupling while maintaining stereointegrity [11].

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Coupling Time | 30-60 minutes | 5-10 minutes |

| Coupling Efficiency | 80-85% | 95-98% |

| Racemization Risk | Low | Minimal |

| Cycle Time | 90-120 minutes | 15-19 minutes |

Orthogonal Protection in Complex Oligomerization

The implementation of orthogonal protection strategies represents a cornerstone of modern peptide synthesis, and Boc-L-valine plays a critical role within these sophisticated protecting group schemes [12] [13]. Orthogonality, as defined by Barany and Merrifield, refers to classes of protecting groups that can be removed by differing chemical mechanisms, allowing selective deprotection in any order without affecting other protected functionalities [12].

Boc-L-valine participates in quasi-orthogonal protection schemes, most notably the Boc/benzyl system, where the tert-butoxycarbonyl group provides temporary alpha-amino protection while benzyl-based groups protect reactive side chains [2] [12]. Although both protecting groups demonstrate acid lability, the Boc group exhibits selective removal under moderate acidic conditions (50% trifluoroacetic acid), while benzyl protecting groups require stronger acidic treatment such as hydrogen fluoride or trifluoromethanesulfonic acid [12] [14].

The quasi-orthogonal nature of the Boc/benzyl system enables sophisticated synthetic strategies for complex oligomerization. During peptide chain assembly, the Boc group undergoes repeated cycles of acid-mediated removal and neutralization, while side chain protecting groups remain intact throughout the synthesis [4]. This differential stability allows for the construction of complex peptide architectures including cyclic peptides, branched structures, and peptides incorporating non-natural amino acids [5] [15].

Recent developments in orthogonal protection have expanded the utility of Boc-L-valine through the introduction of complementary protecting group systems. The combination of Boc protection with allyl-based side chain protecting groups creates truly orthogonal systems where the allyl groups can be removed under neutral conditions using palladium catalysis, while the Boc group remains intact [13]. These multi-dimensional orthogonal systems enable the synthesis of highly complex peptide constructs with multiple points of diversification [13].

The application of Boc-L-valine in complex oligomerization extends to the synthesis of peptide libraries and combinatorial approaches. The stability of the Boc protecting group under various reaction conditions allows for post-synthetic modifications including on-resin cyclization, labeling, and conjugation reactions [4]. These capabilities have proven particularly valuable in the development of peptide-based drug candidates and bioactive molecules [1] [16].

Advanced protection strategies incorporating Boc-L-valine have enabled the synthesis of challenging peptide targets including membrane proteins, enzyme inhibitors, and therapeutic peptides. The successful synthesis of goserelin, a synthetic analogue of luteinizing hormone-releasing hormone, demonstrates the utility of Boc chemistry in producing clinically relevant peptides [5]. The synthesis required innovative approaches to handle the unusual amino acid constituents and protecting group requirements specific to this therapeutic target [5].

Case Studies in Bioactive Peptide Construction

The application of Boc-L-valine in bioactive peptide construction encompasses a diverse range of therapeutically relevant molecules, each presenting unique synthetic challenges that highlight the versatility and reliability of this protecting group strategy [17] [18] [19]. Several case studies demonstrate the critical role of Boc-L-valine in successful peptide drug development and research applications.

Case Study 1: Virenamides A and D Synthesis

The total synthesis of virenamides A and D, linear thiazole-containing peptides isolated from Australian ascidian Diplosoma virens, exemplifies the efficient utilization of Boc-L-valine in complex natural product synthesis [17]. The synthetic route, accomplished in seven steps from Boc-L-valine, achieved overall yields of 26% for virenamide A and 22% for virenamide D [17]. The key strategic element involved the formation of thiazole rings through cyclization between thioamide and bromoacetaldehyde, with Boc-L-valine serving as the foundational building block [17].

The synthesis demonstrated several advantages of the Boc protection strategy, including tolerance to the thiazole-forming conditions and compatibility with subsequent coupling reactions. Chiral high-performance liquid chromatography analysis confirmed the preservation of stereochemical integrity throughout the synthesis, with no detectable racemization of the valine residue [17]. This case study illustrates the utility of Boc-L-valine in accessing complex natural products containing heterocyclic elements.

Case Study 2: Alpha/Beta-Mixed Peptide Construction

Recent research has focused on the synthesis of short alpha/beta-mixed peptides as potential alpha-amylase inhibitors, incorporating Boc-L-valine derivatives in novel peptide architectures [18]. The study involved the conversion of Boc-protected alpha-L-leucine to its beta-analogue using the Arndt-Eistert method, followed by coupling with various alpha-amino acids including those derived from Boc-L-valine [18].

The synthesis strategy employed solution-phase methodology with careful attention to preserving stereochemical integrity. Spectroscopic characterization confirmed the successful formation of mixed alpha/beta peptide bonds, with coupling yields ranging from 84-95% for peptides incorporating valine-derived components [18]. This application demonstrates the adaptability of Boc-L-valine protection in emerging peptide architectures with potential therapeutic applications.

Case Study 3: Dehydropeptide Synthesis

The construction of dehydropeptides containing achiral amino acid blocks and chiral L-valine residues represents another significant application of Boc-L-valine in bioactive peptide synthesis [20]. Nuclear magnetic resonance studies revealed that pentapeptides containing Boc-protected valine residues adopt specific conformational preferences, with the C-terminal valine position exerting the strongest influence on overall peptide conformation [20].

The most ordered conformation was observed for peptide Boc-Gly-ΔAla-Gly-ΔZPhe-Val-OMe, which adopted a right-handed helical structure [20]. This case study highlights the conformational directing properties of valine residues and the importance of protecting group selection in controlling peptide secondary structure [20].

Case Study 4: Cyclic Peptide Synthesis

The synthesis of backbone-to-backbone cyclized peptides utilizing Boc-L-valine demonstrates the application of this protecting group in constrained peptide architectures [15]. The methodology involved reductive alkylation of Boc-valinal with the growing peptide chain, followed by further elongation and cyclization through disulfide bond formation [15].

High-performance liquid chromatography and mass spectrometry analysis confirmed the successful formation of the desired cyclic products with minimal side product formation [15]. The use of Boc protection throughout the synthesis ensured compatibility with the reductive alkylation conditions and subsequent cyclization steps [15].

| Case Study | Target Molecule | Yield | Key Advantage |

|---|---|---|---|

| Virenamides | Thiazole peptides | 22-26% | Heterocycle compatibility |

| α/β-Mixed peptides | Amylase inhibitors | 84-95% | Architectural flexibility |

| Dehydropeptides | Conformational probes | Variable | Structure control |

| Cyclic peptides | Constrained analogs | 75-85% | Cyclization compatibility |

Limitations in β-Sheet Formation and Aggregation Prevention

The incorporation of Boc-L-valine in peptide synthesis presents significant challenges related to β-sheet formation and peptide aggregation, phenomena that can severely compromise synthetic efficiency and product quality [21] [22] [23]. Understanding these limitations is crucial for developing effective strategies to mitigate aggregation-related problems in peptide synthesis.

β-Sheet Propensity and Structural Implications

Valine demonstrates a strong inherent propensity for β-sheet formation, ranking among amino acids with the highest tendency to adopt extended conformations [22] [24]. Molecular dynamics simulations reveal that valine homodimers preferentially adopt β-sheet conformations at short interpeptide distances, stabilized primarily through hydrophobic interactions rather than hydrogen bonding [22]. The large hydrophobic side chain of valine facilitates intermolecular contacts that promote β-sheet assembly, particularly in peptide sequences containing multiple valine residues [22].

The β-sheet forming tendency of valine becomes problematic during solid-phase peptide synthesis, where growing peptide chains can aggregate through intermolecular β-sheet formation [23]. This aggregation phenomenon manifests as decreased coupling efficiency, incomplete deprotection reactions, and reduced overall synthetic yields [25]. The problem becomes particularly acute in longer peptide sequences where multiple valine residues create extended hydrophobic regions prone to intermolecular association [23].

Research demonstrates that peptides containing consecutive valine residues exhibit particularly strong aggregation tendencies [26]. Crystallographic studies of Boc-Val-Val-OMe reveal the formation of parallel β-sheet structures with characteristic cross-β morphology [26]. These structures bind amyloid-specific dyes such as thioflavin T and Congo red, indicating the formation of amyloid-like fibrillar assemblies [26].

Aggregation Prevention Strategies

Several approaches have been developed to address the aggregation problems associated with Boc-L-valine incorporation in peptide synthesis. The use of polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone significantly reduces on-resin aggregation by improving solvation of both the resin matrix and growing peptide chains [23]. Dimethyl sulfoxide has proven particularly effective, increasing coupling yields for difficult sequences from 82-83% to 97-98% [10].

Pseudoproline derivatives represent another effective strategy for preventing β-sheet formation during synthesis [23]. These cyclic amino acid derivatives introduce conformational constraints that disrupt the extended backbone conformations required for β-sheet assembly [23]. The oxazolidine ring system of pseudoprolines creates a "kink" in the peptide backbone, preventing aggregation and self-association while maintaining synthetic accessibility [23].

The incorporation of O-acyl isopeptides provides an alternative approach to aggregation prevention [23]. These modified amino acids disrupt secondary structure formation through the introduction of ester linkages that alter backbone hydrogen bonding patterns [23]. The strategy has proven successful for the synthesis of several lipophilic peptides that would otherwise be prone to aggregation [23].

Temperature and pH Effects

The stability of β-sheet structures formed by valine-containing peptides shows significant temperature dependence, with implications for synthesis optimization [22]. Higher temperatures generally reduce the stability of intermolecular β-sheet assemblies, suggesting that elevated reaction temperatures may help minimize aggregation during synthesis [22]. However, temperature increases must be balanced against the potential for increased side reactions and protecting group instability.

pH modification represents another approach to aggregation control, particularly for peptides containing ionizable residues [27]. Studies of poly(acrylic acid)-block-poly(L-valine) copolymers demonstrate that β-sheet formation can be controlled through pH manipulation, with optimal stability observed at intermediate pH values [27]. This principle can be applied to peptide synthesis through careful selection of coupling and deprotection conditions.

Fluorination Strategies

Recent research has explored the use of fluorinated amino acid derivatives as aggregation inhibitors [21]. Studies demonstrate that fluorination of hydrophobic residues such as valine effectively prevents β-sheet formation and amyloid aggregation [21]. The incorporation of 4,4,4-trifluorovaline in place of natural valine significantly reduces the propensity for intermolecular association while maintaining synthetic compatibility [21].

The effectiveness of fluorinated derivatives stems from their altered hydrophobic character and modified hydrogen bonding patterns [21]. Fluorine atoms can participate in unique intermolecular interactions that disrupt the regular β-sheet geometry required for stable aggregation [21]. This approach offers promise for the synthesis of aggregation-prone peptide sequences while maintaining the structural characteristics of the target molecules.

| Limitation | Manifestation | Mitigation Strategy | Effectiveness |

|---|---|---|---|

| β-Sheet formation | Reduced coupling yields | DMSO solvent | 90-95% improvement |

| Peptide aggregation | Chain termination | Pseudoprolines | 80-85% improvement |

| Hydrophobic clustering | Poor solubility | Fluorinated analogs | 85-90% improvement |

| Intermolecular association | Side product formation | Temperature control | 70-75% improvement |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website